BODIPY-aminoacetaldehyde diethyl acetal is a derivative of BODIPY (Boron-Dipyrromethene), a class of fluorescent dyes known for their unique optical properties and stability. The compound features a BODIPY core modified with an aminoacetaldehyde diethyl acetal group, which enhances its functionality in various applications, particularly in biological imaging and sensing.
The BODIPY family of compounds was first synthesized in the 1960s, with significant developments occurring over the decades. BODIPY itself is characterized by its boron difluoride group attached to a dipyrromethene structure, providing a stable and fluorescent core. The specific derivative, BODIPY-aminoacetaldehyde diethyl acetal, has been synthesized for specialized applications in fluorescence and bioimaging due to its enhanced solubility and reactivity.
BODIPY-aminoacetaldehyde diethyl acetal is classified as an organoboron compound. It belongs to the category of fluorescent dyes and is recognized for its potential in photonic applications due to its strong absorption and emission properties.
The synthesis of BODIPY-aminoacetaldehyde diethyl acetal typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of BODIPY-aminoacetaldehyde diethyl acetal.
BODIPY-aminoacetaldehyde diethyl acetal retains the characteristic planar structure of BODIPY compounds, with modifications at specific positions on the core that allow for enhanced functionality. The presence of the aminoacetaldehyde diethyl acetal group introduces steric bulk and alters electronic properties.
BODIPY-aminoacetaldehyde diethyl acetal can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by factors such as solvent polarity and pH, which can affect both its stability and fluorescence properties.
The mechanism by which BODIPY-aminoacetaldehyde diethyl acetal functions primarily revolves around its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths (fluorescence). Upon excitation by UV or visible light, electrons in the dye are promoted to higher energy states. The return to ground state involves energy release in the form of light.
BODIPY-aminoacetaldehyde diethyl acetal has several scientific uses:
This compound exemplifies how modifications to established chemical frameworks can lead to enhanced functionalities suitable for advanced scientific applications.
BODIPY-Aminoacetaldehyde Diethyl Acetal (BODIPY-aminoacetaldehyde diethyl acetal) serves as a stable, non-fluorescent precursor that undergoes sequential biochemical transformations to enable the detection of aldehyde dehydrogenase (ALDH) activity in living cells. Its design exploits the enzymatic specificity of ALDH isoenzymes, which are overexpressed in stem and progenitor cell populations [1] [6].
The diethyl acetal group of BODIPY-aminoacetaldehyde diethyl acetal requires acidic hydrolysis to generate the bioactive intermediate BODIPY-aminoacetaldehyde (BAAA). This conversion occurs in vitro under controlled conditions: Lyophilized BODIPY-aminoacetaldehyde diethyl acetal is solubilized in dimethyl sulfoxide (DMSO) and treated with 1 N hydrochloric acid (HCl), inducing deprotection to BAAA with a half-life of 15 minutes [1] [6]. The reaction proceeds via nucleophilic cleavage of the acetal moiety, liberating ethanol and yielding the aldehyde substrate. This step is critical for cellular uptake, as BAAA exhibits cell permeability due to its moderate hydrophobicity [4] [6].
Table 1: Hydrolysis Conditions for BODIPY-Aminoacetaldehyde Diethyl Acetal
Parameter | Specification | Functional Significance |
---|---|---|
Solvent | Dimethyl sulfoxide | Ensures compound solubility |
Acid Catalyst | 1 N Hydrochloric acid | Cleaves diethyl acetal group |
Reaction Half-Life | 15 minutes | Dictates preparation timing |
Storage Stability | ≤1 week at 4°C (as BAAA) | Limits pre-hydrolysis window |
Intracellular BAAA is oxidized by ALDH isoenzymes (primarily ALDH1A1, ALDH1A2, and ALDH2) to generate the fluorescent product BODIPY-aminoacetate (BAA). This NAD+-dependent reaction occurs in the cytosol, where ALDH catalyzes the irreversible conversion of the aldehyde group to a carboxylate, releasing BAA [3] [6]. The fluorescent product exhibits excitation/emission maxima at 488/512 nm, enabling detection by flow cytometry. Crucially, BAA carries a negative charge at physiological pH, trapping it within cells that express high ALDH activity. This retention forms the basis for identifying stem cell populations—such as hematopoietic progenitors—where ALDH activity is 10- to 20-fold higher than in mature blood cells [1] [4].
Recent studies challenge the assumption that fluorescence solely reflects ALDH1A1 activity. Lentiviral overexpression of ALDH1A2 or ALDH2 in K562 leukemia cells elevates BAA production by 70–90%, confirming multiple ALDH isoforms contribute to signal generation [3].
Diethylaminobenzaldehyde (DEAB) serves as a competitive ALDH inhibitor to validate assay specificity. DEAB occupies the ALDH active site, blocking BAAA oxidation and reducing fluorescence by 65–90% across isoforms (ALDH1A1, ALDH1A2, ALDH2) [3]. This broad inhibition profile is significant:
BODIPY-aminoacetate (BAA), despite its intracellular trapping, is a substrate for P-glycoprotein—an ATP-dependent efflux pump overexpressed in multidrug-resistant (MDR) cells. Efflux reduces BAA accumulation, leading to underestimation of ALDH activity [1] [4]. Co-administration of P-glycoprotein inhibitors like verapamil (50 µM) blocks this transport:
Table 2: Efflux Inhibitors Used in BODIPY-Aminoacetaldehyde Diethyl Acetal Assays
Inhibitor | Target Efflux Pump | Concentration | Effect on BAA Retention |
---|---|---|---|
Verapamil | P-glycoprotein | 50 µM | Increases by 25–40% |
Cyclosporin A | P-glycoprotein | 5–10 µM | Comparable to verapamil |
Tariquidar | P-glycoprotein | 100 nM | Potentiation ≥ verapamil |
The synergy with efflux inhibitors reveals intrinsic MDR phenotypes in stem cells. Hematopoietic stem cells (HSCs) exhibit high ALDH activity and P-glycoprotein expression, enabling dual resistance to oxidative stress and xenobiotics [1] [7]. This has two key implications:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: